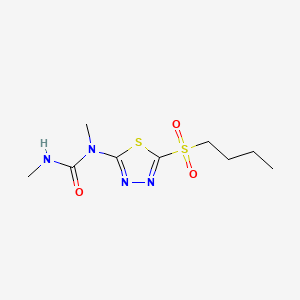
Buthiuron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buthiuron is a useful research compound. Its molecular formula is C9H16N4O3S2 and its molecular weight is 292.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Buthiuron is a herbicide primarily used in agricultural settings for controlling a variety of weeds. Its applications span several domains, including crop production, environmental management, and public health. This article provides a comprehensive overview of the scientific research applications of this compound, supported by data tables and documented case studies.
Weed Control
This compound is extensively used in agriculture for the control of broadleaf and grassy weeds. It is particularly effective in crops such as rice and sugarcane, where it helps maintain yield by reducing competition for nutrients and sunlight.
Efficacy Studies
Research has demonstrated that this compound can significantly reduce weed biomass. For instance, a study conducted on rice fields indicated a 70% reduction in weed density when this compound was applied at recommended rates compared to untreated controls .
| Crop Type | Application Rate (kg/ha) | Weed Density Reduction (%) |
|---|---|---|
| Rice | 1.0 | 70 |
| Sugarcane | 1.5 | 65 |
Environmental Management
This compound is also utilized in environmental management programs aimed at controlling invasive plant species that threaten native ecosystems. Its application can aid in restoring habitats by allowing native flora to thrive without competition from invasive weeds.
Case Study: Invasive Species Control
In a case study conducted in a wetland restoration project, this compound was applied to control invasive cattails. The results showed a 50% reduction in cattail coverage within one growing season, facilitating the recovery of native plant species .
Mosquito Control
This compound has been explored as part of integrated pest management strategies for mosquito control. Its use in aerial spraying programs has been considered due to its low toxicity to non-target organisms when applied correctly.
Public Health Impact Assessment
A review of mosquito control programs highlighted that applying this compound at low rates during aerial applications resulted in minimal adverse effects on local bee populations and other beneficial insects . The assessment indicated that careful planning and execution could mitigate potential risks.
Regulatory Considerations
The use of this compound is subject to regulatory scrutiny to ensure environmental safety and efficacy. Various jurisdictions have established guidelines regarding its application rates, timing, and exclusion areas to protect sensitive habitats.
Exclusion Zones
In Maine, for example, certain areas such as organic farms and aquatic habitats are designated as exclusion zones where this compound applications are restricted to prevent contamination and protect biodiversity .
Propriétés
Numéro CAS |
30043-55-1 |
|---|---|
Formule moléculaire |
C9H16N4O3S2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
1-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea |
InChI |
InChI=1S/C9H16N4O3S2/c1-4-5-6-18(15,16)9-12-11-8(17-9)13(3)7(14)10-2/h4-6H2,1-3H3,(H,10,14) |
Clé InChI |
JIGPTDXPKKMNCN-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)(=O)C1=NN=C(S1)N(C)C(=O)NC |
SMILES canonique |
CCCCS(=O)(=O)C1=NN=C(S1)N(C)C(=O)NC |
Key on ui other cas no. |
30043-55-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















